molecular formula C6H12ClNO B6353280 3-Cyclopropoxyazetidine hydrochloride CAS No. 1254477-67-2

3-Cyclopropoxyazetidine hydrochloride

Cat. No.: B6353280
CAS No.: 1254477-67-2
M. Wt: 149.62 g/mol
InChI Key: PWSFFDJOWGRTJQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxyazetidine hydrochloride is a chemical compound offered for research and development purposes. This substance belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. The azetidine ring is a significant pharmacophore in medicinal chemistry, found in a variety of synthetic and natural products with biological activity . As a constrained heterocyclic amine, it serves as a valuable building block (synthon) for the synthesis of more complex molecules. Researchers utilize such azetidine derivatives as key intermediates in constructing potential active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutic agents . The cyclopropoxy moiety may be employed to fine-tune the molecule's physicochemical properties, such as metabolic stability and lipophilicity. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-cyclopropyloxyazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-5(1)8-6-3-7-4-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSFFDJOWGRTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Ammonia

The foundational approach involves 3-substituted-1,2-epoxypropane as a starting material. In the presence of benzaldehyde derivatives and aqueous ammonia, a ring-opening reaction generates an imine intermediate. For 3-cyclopropoxyazetidine, the epoxypropane precursor is modified with a cyclopropoxy group.

Key Steps

  • Ring-opening reaction :

    • Reactants: 3-cyclopropoxy-1,2-epoxypropane, benzaldehyde, ammonia.

    • Conditions: 30–40°C, 10–20 hours in ethanol.

    • Intermediate: Imine structure (C₉H₁₃NO).

  • Acid hydrolysis :

    • Hydrochloric acid (20–30°C, 10–20 hours) cleaves the imine to yield a hydroxylamine salt.

  • Cyclization :

    • Base-mediated (e.g., K₂CO₃) cyclization at 70–100°C for 3–10 hours forms the azetidine core.

    • Acidification with HCl yields the hydrochloride salt.

Optimization Data

ParameterOptimal RangeYield Impact
Hydrolysis Temperature20–30°CMaximizes intermediate stability
Cyclization BaseK₂CO₃66% yield
Reaction SolventIsopropanolReduces byproducts

Deprotection of Benzhydryl-Protected Intermediates

One-Step Deprotection

A streamlined method starts with 1-benzhydryl-3-cyclopropoxyazetidin-3-ol , which undergoes HCl-mediated deprotection.

Procedure

  • Deprotection :

    • Reactant: 1-benzhydryl-3-cyclopropoxyazetidin-3-ol.

    • Conditions: HCl in ethyl acetate, 25°C, 12 hours.

    • Mechanism: Acidic cleavage of the benzhydryl group.

Advantages

  • Short reaction time : Eliminates multi-step synthesis.

  • High purity : Minimal side products due to selective deprotection.

Limitations

  • Requires access to benzhydryl-protected precursors, which may necessitate additional synthesis steps.

Boc-Protected Intermediate Route

StepYield (%)
Boc Protection78
Final Deprotection85

Industrial Scalability and Challenges

Solvent and Catalyst Considerations

  • Solvent Selection : Isopropanol and ethanol are preferred for large-scale reactions due to low toxicity and cost.

  • Catalyst-Free : Avoidance of Pd/C and hydrogen gas enhances safety and reduces costs.

Byproduct Management

  • Impurity Profile :

    • Hydrolysis byproducts (e.g., benzaldehyde derivatives) are removed via crystallization.

    • HPLC purity exceeds 98% in optimized protocols.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation can reduce cyclization time from 10 hours to 1–2 hours, though yields remain under investigation.

Flow Chemistry Applications

Continuous-flow systems may improve heat transfer during exothermic cyclization steps, enabling gram-scale production .

Chemical Reactions Analysis

3-Cyclopropoxyazetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the azetidine ring or the cyclopropoxy group.

Scientific Research Applications

Medicinal Chemistry Applications

Azetidine Derivatives in Drug Design
Azetidines are recognized for their role in medicinal chemistry, serving as important scaffolds in various pharmaceutical compounds. The incorporation of cyclopropyl groups, such as those found in 3-cyclopropoxyazetidine hydrochloride, can enhance the pharmacokinetic properties of drugs by improving potency, solubility, and metabolic stability .

Potential Therapeutic Uses
Research indicates that azetidine derivatives can act as agonists for specific receptors, including those involved in immunosuppressive activities. For instance, azetidine-3-carboxylic acid has been noted for its potential in treating autoimmune diseases by modulating lymphocyte activity . Similarly, compounds like this compound may exhibit similar properties, warranting further investigation into their therapeutic efficacy against conditions such as rheumatoid arthritis and multiple sclerosis .

Synthesis and Reactivity

Synthetic Methodologies
The synthesis of this compound typically involves the functionalization of azetidine rings through various chemical reactions. Recent advancements have highlighted methods such as C(sp3)–H functionalization and diastereoselective alkylation as effective strategies for creating azetidine derivatives . These methodologies not only improve yield but also expand the library of available azetidines for drug development.

Reactivity Studies
Studies have shown that azetidines can undergo diverse chemical transformations, which are critical for developing new therapeutic agents. For example, the introduction of cyclopropyl groups can significantly alter the reactivity profile of azetidines, making them suitable candidates for further modifications to enhance biological activity .

Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral activities. Research indicates that it could interact with specific enzymes or receptors within pathogens, potentially inhibiting their growth or replication. Understanding these interactions is crucial for elucidating the compound's mechanism of action and identifying its molecular targets.

Case Studies and Experimental Evidence
Recent investigations have focused on the biological effects of similar azetidine derivatives. For instance, compounds exhibiting structural similarities to this compound have demonstrated promising results in preclinical models for various diseases . These findings underscore the need for comprehensive studies to evaluate the therapeutic potential of this compound.

Summary of Findings

Application AreaDetails
Medicinal Chemistry Enhances drug potency and stability; potential use as immunosuppressive agents.
Synthesis Techniques Involves advanced methods like C(sp3)–H functionalization; improves yield and diversity of derivatives.
Biological Activity Investigated for antimicrobial and antiviral effects; requires further research on interaction mechanisms.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, but it generally exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Azetidine Hydrochlorides

The pharmacological and physicochemical properties of azetidine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
3-Cyclopropoxyazetidine HCl Cyclopropoxy C₇H₁₁NO₂·HCl 233.31 Reference High lipophilicity due to cyclopropane
3-Fluoroazetidine HCl Fluoro C₃H₇ClFN 123.55 0.81 Enhanced electronegativity; improved metabolic stability
3-Methoxyazetidine HCl Methoxy C₄H₉NO·HCl 135.58 0.82 Lower steric hindrance; increased solubility
3,3-Difluoroazetidine HCl Difluoro C₃H₆ClF₂N 139.54 0.81 Increased polarity; potential for H-bonding
3-Ethoxyazetidine HCl Ethoxy C₅H₁₁NO·HCl 149.61 0.78 Moderate lipophilicity; longer alkyl chain
Key Observations :
  • Reactivity : Fluorinated analogs (e.g., 3-Fluoroazetidine HCl) exhibit greater electronegativity, which can stabilize adjacent charges or enhance binding to biological targets .
  • Solubility : Methoxy and ethoxy derivatives show improved aqueous solubility due to reduced steric bulk and increased polarity .

Biological Activity

3-Cyclopropoxyazetidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is known for its diverse biological activities. The cyclopropyl group attached to the nitrogen atom enhances its interaction with various biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets, which may include enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.

Research indicates that this compound may bind to specific enzymes or receptors, affecting their functionality and contributing to its antimicrobial and antiviral activities. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's structure suggests it may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.

Antiviral Activity

In addition to antimicrobial effects, preliminary research suggests that this compound may possess antiviral properties. It has been evaluated for activity against viruses, with findings indicating potential efficacy in inhibiting viral replication. However, detailed studies are required to confirm these effects and understand the underlying mechanisms.

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound. For instance:

  • Case Study 1 : A study on structurally similar azetidine derivatives highlighted their ability to inhibit specific cancer cell lines. The derivatives showed varying degrees of cytotoxicity, suggesting that modifications in the azetidine structure could enhance biological activity .
  • Case Study 2 : Research on azetidine-based compounds indicated their role as inhibitors of key metabolic enzymes involved in disease progression. Such findings emphasize the importance of further exploring this compound's interactions at the molecular level .

Comparative Analysis of Biological Activities

To better understand the biological activity of this compound, a comparative analysis with other azetidine derivatives is presented below:

Compound NameAntimicrobial ActivityAntiviral ActivityCytotoxicity (IC50)
3-Cyclopropoxyazetidine HClModeratePotentialTBD
3-AminoazetidinesHighModerate49.79 - 113.70 µM
Bis(spiropyrazolone)cyclopropanesLowHighNot Evaluated

Note: TBD = To Be Determined

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 3-Cyclopropoxyazetidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a cyclopropoxide precursor and an azetidine derivative. Key reagents include sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Purification typically involves column chromatography using silica gel with a gradient of ethyl acetate/hexanes, followed by recrystallization from ethanol/water mixtures. Purity should be verified by HPLC (≥95% purity threshold) and melting point analysis .

Q. Which analytical techniques are critical for structural confirmation and batch consistency?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to identify characteristic peaks (e.g., cyclopropane protons at δ 0.5–1.2 ppm, azetidine ring protons at δ 3.0–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
  • Storage : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis.
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) using in situ FTIR or LC-MS.
  • Isotopic Labeling : Introduce deuterium or ¹³C labels at reactive sites (e.g., azetidine nitrogen) to track mechanistic pathways via NMR .

Q. What strategies resolve contradictions in stability data across different experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stressed conditions (40°C/75% relative humidity, UV light) and quantify degradation products via HPLC-UV.
  • pH-Dependent Stability : Prepare buffer solutions (pH 1–13) and measure half-life using kinetic modeling. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. How should metabolic stability be assessed in preclinical models?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent depletion over 60 minutes using LC-MS/MS.
  • CYP Enzyme Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to identify potential drug-drug interactions .

Q. What experimental designs are optimal for evaluating its pharmacological activity in vivo?

  • Methodological Answer :

  • Dose Optimization : Conduct dose-ranging studies in rodents (e.g., 1–50 mg/kg intraperitoneal) with plasma pharmacokinetic profiling.
  • Behavioral Models : For CNS-targeted studies, use conditioned place preference (CPP) or rotarod tests, referencing protocols for structurally related arylcyclohexylamines .

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